(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
Description
The compound (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a pyrazole-based enamide featuring two distinct chlorinated aryl groups: a 2-chlorophenyl moiety attached to the amide nitrogen and a 4-chlorophenyl-substituted pyrazole ring. The (E)-configuration of the α,β-unsaturated cyanopropenamide backbone introduces rigidity and electronic conjugation, which may influence binding interactions in biological systems or material applications. This structure is characteristic of compounds explored for kinase inhibition, antimicrobial activity, or as intermediates in organic synthesis .
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWIVCLFMJAMTE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl cyanoacetate under basic conditions to yield the pyrazole derivative. The final step involves the Knoevenagel condensation of the pyrazole derivative with 2-chlorobenzaldehyde in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is being explored for its anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Groups
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Key Difference : The amide nitrogen is attached to a 3-chlorophenyl group instead of 2-chlorophenyl.
- However, the electronic effects (electron-withdrawing nature of Cl) remain similar .
(E)-3-[3-(4-Chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Key Difference : Replacement of the 2-chlorophenyl group with a 2-(trifluoromethyl)phenyl moiety.
- Impact : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -Cl, which could increase electrophilicity of the enamide backbone, enhancing reactivity in nucleophilic addition reactions. This substitution may also improve metabolic stability due to the inert C-F bonds .
(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-pyrrol-3-yl]-N-(2-methyl-4-nitro-phenyl)prop-2-enamide
- Key Difference : A 4-methoxyphenyl group on the pyrrole ring and a 4-nitro substituent on the amide-attached aryl.
- Impact: The methoxy group (-OCH₃) is electron-donating, which may reduce conjugation effects in the enamide system.
Variations in the Heterocyclic Core
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide
- Key Difference : A dihydro-pyrazol-4-yl core with 2,4-dichlorophenyl and 1,5-dimethyl-3-oxo substituents.
- Impact: The 2,4-dichlorophenyl group increases steric bulk and lipophilicity, which may enhance membrane permeability.
(E)-3-[1-Benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic Acid
- Key Difference: Replacement of the cyanopropenamide with a carboxylic acid group.
- Impact : The carboxylic acid introduces polarity and pH-dependent ionization, which could reduce blood-brain barrier penetration but improve aqueous solubility. The benzyl group on the pyrazole may increase π-π stacking interactions in protein binding .
Electronic and Physicochemical Properties
Using concepts from Parr and Pearson’s absolute hardness (η) and electronegativity (χ) :
- Chlorinated Analogs : The electron-withdrawing -Cl groups increase χ (electronegativity), making the enamide backbone more electrophilic.
- Trifluoromethyl Analogs : Higher χ due to -CF₃, but lower η (higher softness) compared to -Cl, favoring interactions with soft nucleophiles.
- Nitro/Methoxy Analogs: -NO₂ significantly increases χ and η, while -OCH₃ decreases χ, altering redox stability and binding kinetics.
Structural Data and Computational Insights
- Crystallographic Data: While direct data for the target compound is unavailable, analogs like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione show hydrogen-bonded networks (N–H···S, O–H···S) that stabilize crystal packing. Similar interactions may govern the solubility and stability of the target compound .
Biological Activity
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.8 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer properties.
Research indicates that compounds containing pyrazole moieties often exert their biological effects through multiple mechanisms, including:
- Kinase Inhibition : Studies have shown that similar pyrazole derivatives can inhibit key kinases involved in cancer progression, such as AKT2/PKBβ. This inhibition is crucial because AKT signaling is frequently upregulated in various cancers, including gliomas .
- Anticancer Activity : The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. For example, derivatives with similar structures have shown effectiveness against glioblastoma cells by inducing apoptosis and inhibiting neurosphere formation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- In Vitro Studies on Glioblastoma Cells : A study evaluated the effects of related pyrazole compounds on glioblastoma cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a potential therapeutic role for this compound in treating aggressive brain tumors .
- Kinase Screening : Another investigation involved screening various pyrazole derivatives against a panel of kinases. The results highlighted that compounds with structural similarities to this compound exhibited selective inhibition of AKT signaling pathways, establishing a link between structure and biological activity .
Discussion
The biological activity of this compound appears promising based on preliminary studies. Its ability to inhibit critical kinases involved in cancer progression positions it as a candidate for further research in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
